N-methyl-N-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine
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Overview
Description
The compound “N-methyl-N-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine” is a complex organic molecule. It contains several heterocyclic rings including pyrazolo, pyrimidin, triazolo, and pyridazin .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, methods for the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives have been systematized according to the method to assemble the pyrazolopyridine system . Another study reported the synthesis of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple fused rings. The structure includes a pyrazolo[3,4-d]pyrimidin-4-yl ring, a [1,2,4]triazolo[4,3-b]pyridazin-6-yl ring, and an azetidin-3-amine group .Scientific Research Applications
Synthesis of Heterocyclic Systems
Research on similar compounds has primarily focused on synthesizing novel heterocyclic systems. For instance, Gazizov et al. (2020) explored the nitration of azolo[1,5-a]pyrimidin-7-amines, leading to the development of new fused azolo[1,5-a]pteridines and azolo[5,1-b]purines. This research highlights the potential for creating diverse heterocyclic compounds that could have various applications, including in drug development and materials science (Gazizov et al., 2020).
Antimicrobial and Antitumor Activities
Compounds within this class have also been investigated for their biological activities. For example, El-hashash et al. (2017) reported on the synthesis of pyrazolyl-triazolo[1,5-a]pyrimidines and related compounds, noting their potential in vitro antibacterial activities. This suggests that N-methyl-N-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine could be explored for similar biological applications (El-hashash, Gomha, & El-Arab, 2017).
Future Directions
properties
IUPAC Name |
N,1-dimethyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N10/c1-22(14-11-5-19-23(2)15(11)17-8-16-14)10-6-24(7-10)13-4-3-12-20-18-9-25(12)21-13/h3-5,8-10H,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQIXCFVXDRRRNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC=N2)N(C)C3CN(C3)C4=NN5C=NN=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine |
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